molecular formula C31H35N3O5S B11524303 ethyl 2-[2-amino-3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[2-amino-3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11524303
M. Wt: 561.7 g/mol
InChI Key: QNJBDVCWCMUQRI-UHFFFAOYSA-N
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Description

ETHYL 2-[2-AMINO-3-CYANO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of ETHYL 2-[2-AMINO-3-CYANO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through multi-step synthetic routes. One common method involves the condensation of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This multicomponent reaction (MCR) is preferred due to its efficiency and ability to produce high yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

ETHYL 2-[2-AMINO-3-CYANO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-AMINO-3-CYANO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

ETHYL 2-[2-AMINO-3-CYANO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-[2-AMINO-3-CYANO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its complex structure and the combination of functional groups, which contribute to its wide range of applications and reactivity.

Properties

Molecular Formula

C31H35N3O5S

Molecular Weight

561.7 g/mol

IUPAC Name

ethyl 2-[2-amino-3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C31H35N3O5S/c1-6-39-30(36)26-18-9-7-8-10-24(18)40-29(26)34-20-14-31(2,3)15-21(35)27(20)25(19(16-32)28(34)33)17-11-12-22(37-4)23(13-17)38-5/h11-13,25H,6-10,14-15,33H2,1-5H3

InChI Key

QNJBDVCWCMUQRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC(=C(C=C5)OC)OC)C(=O)CC(C4)(C)C

Origin of Product

United States

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